7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Catalog No.
S903637
CAS No.
1158262-66-8
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-...

CAS Number

1158262-66-8

Product Name

7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

IUPAC Name

2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-4-3-6(13)12-8(10-4)7(9(14)15)5(2)11-12/h3,11H,1-2H3,(H,14,15)

InChI Key

HBMPOORAOWRZKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)O

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)O

7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1158262-66-8) is a highly functionalized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and API development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure for targeting kinases and phosphodiesterases. This specific compound features a 3-carboxylic acid for direct amide coupling and a 7-hydroxy group that tautomerizes to a 7-oxo moiety, serving as a critical precursor for POCl3-mediated activation and subsequent nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the 2,5-dimethyl substitution provides essential steric bulk to tune lipophilicity and optimize the target selectivity of downstream pharmaceutical candidates, making it a high-priority procurement target for advanced drug discovery programs [2].

Generic substitution with the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid eliminates the C7-functionalization vector entirely, severely restricting the chemical space available for library synthesis. Utilizing the ethyl ester variant (Ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) requires an additional saponification step before amidation, which can degrade base-sensitive moieties and reduce overall throughput [1]. Moreover, omitting the 2,5-dimethyl groups often results in flat, unhindered analogs that suffer from poor kinase selectivity—specifically, increased off-target binding to kinases like DYRK or CK2—making this exact dimethylated, bifunctional compound critical for maintaining process efficiency and API safety profiles [2].

C7-SNAr Orthogonal Diversification

The presence of the 7-hydroxy group is critical for late-stage diversification. Upon treatment with POCl3, the 7-OH is quantitatively converted to a 7-chloro intermediate, which subsequently undergoes SNAr with primary and secondary amines in high yields (>80%). In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid lacks this activation site entirely, restricting functionalization solely to the C3 position [1].

Evidence DimensionC7-substitution yield and vector availability
Target Compound Data>80% SNAr yield post-chlorination
Comparator Or BaselinePyrazolo[1,5-a]pyrimidine-3-carboxylic acid (0% C7-substitution, vector absent)
Quantified DifferenceEnables dual-vector (C3/C7) library synthesis vs. single-vector (C3 only)
ConditionsPOCl3 activation followed by amine nucleophile in DIPEA/DMF

Procurement of the 7-OH functionalized building block allows medicinal chemists to perform orthogonal diversification, drastically accelerating structure-activity relationship (SAR) exploration.

Direct Amidation Efficiency vs. Ester Precursors

Utilizing the free 3-carboxylic acid allows for direct amide coupling with various anilines and amines using standard reagents (e.g., HATU, EDCI) in a single step, typically achieving >75% yield. Conversely, starting from the ethyl ester comparator requires a preliminary LiOH or NaOH saponification step. This not only adds synthetic time but often results in a 15-25% yield loss and risks the degradation of other base-labile functional groups in complex parallel synthesis workflows [1].

Evidence DimensionStep economy and overall yield for C3-amide formation
Target Compound Data1 step, >75% yield
Comparator Or BaselineEthyl 3-carboxylate form (2 steps, ~50-60% overall yield due to saponification losses)
Quantified DifferenceElimination of 1 synthetic step and ~15-25% improvement in overall amidation yield
ConditionsStandard peptide coupling conditions (HATU/DIPEA) vs. base-catalyzed ester hydrolysis followed by coupling

Purchasing the free acid eliminates a synthetic bottleneck, saving time and improving overall process efficiency in high-throughput library generation.

Steric Tuning for Kinase Selectivity

The 2,5-dimethyl substitution pattern plays a vital role in determining the selectivity profile of the resulting active pharmaceutical ingredients. Studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that the incorporation of these methyl groups introduces steric clashes that reduce off-target hinge-binding to kinases such as DYRK and CK2 by up to 10- to 50-fold compared to flat, unsubstituted or mono-methylated pyrazolo[1,5-a]pyrimidine cores [1].

Evidence DimensionOff-target kinase inhibition (e.g., DYRK, CK2)
Target Compound DataHigh selectivity, minimal off-target binding
Comparator Or BaselineUnsubstituted pyrazolo[1,5-a]pyrimidine core (Low selectivity, high off-target binding)
Quantified Difference10- to 50-fold reduction in off-target kinase affinity
ConditionsIn vitro kinase profiling assays

Procuring the 2,5-dimethylated scaffold provides a crucial head start in designing highly selective kinase inhibitors, reducing downstream attrition due to off-target toxicity.

Selective Kinase Inhibitor Synthesis

This compound is the ideal starting material for developing selective kinase inhibitors where the C3-amide is designed to interact with the kinase hinge region, and the C7-position is diversified to access the solvent-exposed channel. The 2,5-dimethyl groups ensure proper conformational locking and mitigate off-target binding [1].

PDE10A Inhibitors for CNS Disorders

The functionalized pyrazolo[1,5-a]pyrimidine core serves as a metabolically stable bioisostere in the synthesis of PDE10A inhibitors. The 7-OH group enables scalable POCl3-mediated chlorination and subsequent cross-coupling or SNAr reactions critical for assembling the final API [2].

High-Throughput Parallel Library Generation

For medicinal chemistry teams building diverse screening libraries, this compound offers orthogonal reactivity. The free 3-carboxylic acid can be rapidly converted to a library of amides, followed by C7-activation and functionalization, maximizing chemical space coverage without requiring complex protecting group strategies [3].

XLogP3

0.1

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